(4-Methylcyclohexyl)benzene
Overview
Description
(4-Methylcyclohexyl)benzene is an organic compound with the molecular formula C₁₃H₁₈. It consists of a benzene ring substituted with a 4-methylcyclohexyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 4-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is an example of Friedel-Crafts alkylation, which is widely used in organic synthesis.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 4-methylcyclohexylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexylbenzene ketone or carboxylic acid.
Reduction: Formation of 4-methylcyclohexylcyclohexane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
(4-Methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the methyl group on the cyclohexyl ring.
Methylbenzene (Toluene): Contains a methyl group directly attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Uniqueness
(4-Methylcyclohexyl)benzene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties compared to other alkylbenzenes. This structural feature influences its reactivity and applications in various fields.
Properties
IUPAC Name |
(4-methylcyclohexyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYCOOLMANTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482336 | |
Record name | (4-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-60-7 | |
Record name | (4-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methylcyclohexyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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